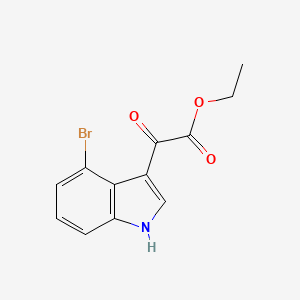

Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Description

Significance of Indole (B1671886) and Functionalized Indole Derivatives in Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govbiosynth.com This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. researchgate.netnih.gov

Indole and its derivatives are integral to numerous biological processes. The essential amino acid tryptophan, for instance, contains an indole ring, and it serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.govcreative-proteomics.com This inherent biological relevance has spurred extensive research into indole chemistry.

In medicinal chemistry, the indole nucleus is a key building block for a multitude of therapeutic agents with a wide spectrum of activities, including anticancer (e.g., Vincristine, Vinblastine), anti-inflammatory, and antimicrobial properties. nih.govbiosynth.comnih.gov The ability of the indole ring to be easily functionalized at various positions allows chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. researchgate.net The nitrogen atom can act as a hydrogen bond donor, and the π-electron-rich system readily participates in electrophilic substitution reactions, making it a versatile template for drug discovery. creative-proteomics.comresearchgate.net

Table 1: Examples of Biologically Active Indole Derivatives

| Compound | Class | Biological Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. nih.gov |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. creative-proteomics.com |

| Indomethacin | NSAID | Anti-inflammatory and analgesic agent. nih.gov |

The α-Oxoester (Glyoxylate) Moiety as a Versatile Synthetic Handle

The α-oxoester group, also known as a glyoxylate (B1226380), is characterized by a ketone and an ester functional group attached to adjacent carbon atoms. This arrangement of functional groups makes the α-oxoester an exceptionally versatile intermediate in organic synthesis. acs.org The two carbonyl groups have different reactivities, allowing for selective chemical transformations.

The ketone portion is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This reactivity allows α-oxoesters to participate in a wide range of reactions, including:

Nucleophilic additions: Grignard reagents, organolithium compounds, and other nucleophiles can add to the ketone, leading to the formation of α-hydroxy esters.

Wittig-type reactions: These reactions can convert the ketone into an alkene.

Reductions: Selective reduction of the ketone can yield α-hydroxy esters, while reduction of both carbonyls can produce diols.

Heterocycle synthesis: The dual functionality of α-oxoesters makes them valuable precursors for the synthesis of various heterocyclic systems like pyrrolidines and aziridines. acs.org

In the context of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, the α-oxoester attached to the indole C3 position serves as a flexible handle for further molecular elaboration, enabling the construction of more complex indole derivatives.

Strategic Importance of Halogenation (e.g., Bromination) on the Indole Nucleus for Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the indole ring is a powerful strategy for increasing molecular diversity and enabling further chemical transformations. mdpi.com Halogenation of indoles typically occurs via electrophilic aromatic substitution. The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles, with the C3 position being the most reactive site. quimicaorganica.orgbhu.ac.in If the C3 position is blocked, substitution can occur at other positions, such as C2 or on the benzene ring. researchgate.net

The presence of a bromine atom on the indole nucleus, as in this compound, serves several important purposes:

Site for Cross-Coupling Reactions: The carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Modulation of Electronic Properties: The electronegative bromine atom can influence the electron density of the indole ring, which can in turn affect the reactivity of the ring and the properties of the molecule as a whole.

Steric Influence: The size of the bromine atom can direct the conformation of the molecule and influence its binding to biological targets.

Precursor for Lithiation: Bromoindoles can undergo halogen-lithium exchange to generate highly reactive lithiated indole species, which can then be reacted with a wide variety of electrophiles. orgsyn.org

Contextualizing this compound within Advanced Indole Chemical Space

This compound is a polysubstituted indole derivative that embodies the principles of modern synthetic strategy. By combining the privileged indole scaffold with two distinct and highly useful functional groups—the versatile α-oxoester and the synthetically valuable bromo substituent—this compound represents an advanced intermediate with significant potential for the synthesis of complex target molecules.

The placement of the α-oxoester at the C3 position is a common strategy for building upon the indole core. The bromine at the C4 position is less common than substitution at the 5, 6, or 7 positions, making this compound a unique building block. This specific substitution pattern allows for selective transformations at three different points of the molecule:

Reactions involving the indole nitrogen.

Transformations of the α-oxoester side chain at C3.

Cross-coupling or other reactions at the C4-bromo position.

This trifecta of reactivity makes this compound a valuable tool for chemists aiming to create diverse libraries of complex indole-based compounds for applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of these functional groups allows for a modular and divergent approach to synthesis, where a single advanced intermediate can be used to generate a multitude of unique chemical entities.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| Tryptophan |

| Serotonin |

| Indole-3-acetic acid |

| Vincristine |

| Vinblastine |

| Indomethacin |

| Suzuki Reaction |

| Heck Reaction |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)7-6-14-9-5-3-4-8(13)10(7)9/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTITZPZNWITTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279666 | |

| Record name | Ethyl 4-bromo-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-73-8 | |

| Record name | Ethyl 4-bromo-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214915-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Bromo 3 Indolyl 2 Oxoacetate and Analogous Structures

Regioselective Synthesis of 4-Bromoindole (B15604) Precursors

The creation of the 4-bromoindole scaffold is a critical initial step. The position of the bromine atom on the indole (B1671886) ring is crucial, and several synthetic strategies have been devised to control this regioselectivity.

Direct Bromination Strategies and Control of Selectivity

Direct bromination of the indole ring can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, a degree of regioselectivity can be achieved. The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position. researchgate.net To achieve bromination at the C4 position, the more reactive C3 position must be considered.

One approach to directing bromination to other positions is the use of a protecting group on the indole nitrogen. For instance, the use of a bulky protecting group can sterically hinder the C7 position, and electronic effects of the protecting group can influence the regioselectivity of the bromination.

Another strategy involves the use of directing groups at other positions on the indole ring. For example, a carboxyl group at the C3 position can direct bromination to the C5 and C6 positions. rsc.org To achieve C4 bromination, more sophisticated directing group strategies are often necessary. Research has shown that a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, suggesting a potential route for targeted halogenation. researchgate.netlookchem.com

Synthesis of 4-Bromoindole via Pre-functionalized Anilines

A more controlled and widely used method for synthesizing 4-bromoindole involves starting with an aniline (B41778) derivative that already contains the bromine atom at the desired position. This approach avoids the regioselectivity issues associated with direct bromination of the indole core.

One common method is the Batcho-Leimgruber indole synthesis . This two-step procedure involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal (B89532) to form a β-enamino-nitro compound, which is then reductively cyclized to form the indole. For the synthesis of 4-bromoindole, 2-bromo-6-nitrotoluene (B1266184) would be the appropriate starting material.

Another powerful method is the Fischer indole synthesis , although it requires the corresponding substituted arylhydrazine, which may not always be readily available. luc.edu The Gassman indole synthesis offers an alternative one-pot reaction to produce 3-thioalkoxyindoles, which can then be desulfurized to the indole. luc.edu

Modern variations and improvements on these classical methods continue to be developed, offering more efficient and milder conditions for the synthesis of substituted indoles from pre-functionalized anilines. luc.edu

Alternative Routes to the 4-Bromoindole Core as a Building Block

Beyond the direct functionalization of indole or the use of pre-brominated anilines, other synthetic strategies can provide access to the 4-bromoindole core. biosynth.com These methods often involve the construction of the indole ring from acyclic precursors or the transformation of other heterocyclic systems.

One such approach is the Larock indole synthesis , which utilizes a palladium-catalyzed intramolecular cyclization. researchgate.net This method has been applied in the synthesis of complex indole-containing molecules. Another strategy involves the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization to construct C3,C4-disubstituted indoles. nih.gov

Furthermore, 4-bromoindole can be synthesized from other 4-substituted indoles. For example, it can be prepared from 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or from methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net These alternative routes provide flexibility in synthetic design, allowing for the introduction of the bromine atom at various stages of the synthesis.

Introduction of the α-Oxoester Moiety at the Indole C3-Position

Once the 4-bromoindole precursor is obtained, the next critical step is the introduction of the ethyl 2-oxoacetate group at the C3 position. The C3 position of indole is the most nucleophilic and is therefore the most common site for electrophilic substitution.

Friedel-Crafts Type Acylation with Oxalyl Chloride Derivatives

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. numberanalytics.combyjus.com In the context of indole chemistry, this reaction is particularly useful for functionalizing the C3 position. To synthesize ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate, 4-bromoindole is reacted with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. jkchemical.com

The reaction proceeds through the formation of a highly electrophilic acylium ion from the ethyl oxalyl chloride and the Lewis acid. byjus.com This acylium ion then attacks the electron-rich C3 position of the 4-bromoindole ring. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the desired product. The choice of Lewis acid and solvent is crucial for the success of the reaction and can influence the yield and purity of the product. numberanalytics.com

Metalation-Glyoxylation Approaches

An alternative to the Friedel-Crafts acylation is a metalation-glyoxylation approach. This method involves the deprotonation of the indole nitrogen or a carbon position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.

For C3-functionalization, the indole nitrogen is typically protected, and then a metal-halogen exchange or a direct metalation at the C3 position is performed. However, given the high reactivity of the C3 position towards electrophiles, a more common strategy for introducing a glyoxylate (B1226380) group involves the reaction of the indole itself with a glyoxylate derivative under specific conditions.

Direct C-H Functionalization Strategies for C3-Acylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.govchim.it For indoles, the C3 position is inherently nucleophilic and prone to electrophilic substitution, making it a prime target for direct acylation. sciencemadness.org While classic methods like the Friedel-Crafts acylation using oxalyl chloride are effective for introducing the glyoxylyl group at C3, contemporary research focuses on transition-metal-catalyzed or photocatalytic approaches to enhance scope and efficiency. chim.itsciencemadness.orgrsc.org

The direct acylation of an indole C-H bond circumvents the traditional multi-step processes that often require protecting groups and harsh conditions. Transition-metal catalysis, particularly with palladium, has been explored for the C-H functionalization of various positions on the indole ring, often using a directing group to achieve regioselectivity for less reactive positions like C2 or C4. nih.govchim.itnih.gov However, for the highly reactive C3 position, catalyst-free or milder catalytic systems can be employed. For instance, visible-light-promoted C3-acylation of indoles with α-oxocarboxylic acids represents a simple and efficient route to 3-acylindoles under mild conditions. rsc.org Metal-free, Cs2CO3-mediated C3-functionalization of indoles has also been reported, offering a less toxic and cost-effective alternative to metal-catalyzed reactions. chemrxiv.org

Table 1: Comparison of Selected Methods for Direct C3-Acylation of Indoles

| Method | Reagent/Catalyst | Conditions | Key Features |

| Classical Acylation | Oxalyl Chloride / Diethyl ether | Low temperature | Forms the indol-3-ylglyoxyl chloride intermediate; highly efficient for electron-rich indoles. sciencemadness.org |

| Photocatalysis | α-Oxocarboxylic Acids / Visible Light | Mild, ambient temperature | Decarboxylative/decarbonylative acylation; tolerates a wide range of functional groups. rsc.org |

| Metal-Free Alkylation | Pyridyl Methyl Alcohols / Cs₂CO₃, Oxone® | Elevated temperature (110 °C) | Avoids transition metals; demonstrated with 4-bromoindole. chemrxiv.org |

| Enzymatic Alkylation | Ethyl α-diazoacetate / Myoglobin Variant | pH 9, whole-cell biotransformation | High conversion for C3-alkylation, representing a green chemistry approach. researchgate.net |

Multicomponent Reaction (MCR) Strategies Incorporating Indole and Glyoxylate Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. dergipark.org.trresearchgate.net Several MCR strategies have been developed for the synthesis of 3-substituted indole derivatives. researchgate.net A notable example is the three-component reaction of an indole, an amine, and ethyl glyoxylate, which provides a straightforward route to (3-indolyl)glycine derivatives under solvent-free and catalyst-free conditions. researchgate.net This approach highlights a green methodology that simplifies work-up procedures and reduces reaction times. researchgate.net

These reactions typically proceed through a condensation or coupling mechanism, forming multiple new bonds in one pot. nih.gov For instance, a one-pot, three-component coupling of an indole, an aromatic aldehyde, and a heteroaryl amine can occur under solvent-free conditions to yield novel 3-substituted indoles. researchgate.net The versatility of MCRs allows for the incorporation of diverse building blocks, making them attractive for creating libraries of complex molecules for drug discovery. researchgate.netrsc.org

Table 2: Examples of Multicomponent Syntheses of Indole Derivatives

| Indole Component | Aldehyde/Glyoxylate Component | Third Component | Catalyst/Conditions | Product Type |

| Indole | Ethyl Glyoxylate | Various Amines | Solvent-free, catalyst-free | (3-Indolyl)glycine derivatives. researchgate.net |

| Indole | Arylglyoxal Monohydrate | 2-Amino-1,4-naphthoquinone | Sulfamic acid / Reflux | 3-(1H-indol-3-yl)-1H-benzo[f]indole-4,9-diones. nih.gov |

| Indole | Aldehydes | Malononitrile | Electrolyte / Ethanol | 3-Substituted indoles. dergipark.org.tr |

| Indole | Aromatic Aldehydes | Dimedone | Ammonium chloride / Aqueous | 9-(1H-indol-3-yl)-xanthen-1-ones. dergipark.org.tr |

Stereoselective and Diastereoselective Synthesis of Related α-Oxoester Indole Derivatives

The synthesis of chiral molecules is a cornerstone of medicinal chemistry, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis aims to produce a single stereoisomer of a product. youtube.com In the context of α-oxoester indole derivatives, achieving stereocontrol is critical. This is often accomplished through the use of chiral catalysts or auxiliaries that can influence the spatial orientation of the reaction. youtube.com

Enantioselective additions of indoles to prochiral electrophiles are a key strategy. nih.gov For example, the reaction of indoles with cyclic N-acyliminium ions, which are precursors to functionalized indole frameworks, can be rendered highly enantioselective through the use of chiral organocatalysts. nih.govresearchgate.netcapes.gov.br These catalysts create a chiral environment that favors the formation of one enantiomer over the other. The development of methods for the stereoselective synthesis of cis-2,3-disubstituted indolines has also been achieved through cascade reactions, yielding highly functionalized products with good diastereoselectivities. researchgate.net

Development of Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only effective but also environmentally benign and efficient. This includes the use of catalytic methods over stoichiometric reagents, and the design of one-pot sequences that reduce waste and operational complexity.

Organocatalysis, the use of small organic molecules to accelerate reactions, has become a major field in sustainable chemistry. Chiral thiourea (B124793) derivatives have emerged as particularly effective hydrogen-bond donor catalysts for a variety of enantioselective transformations. nih.govnih.gov They operate by activating electrophiles through hydrogen bonding, often in a mechanism involving anion-binding. nih.gov

In the synthesis of chiral indole derivatives, thiourea catalysts have been successfully used to promote the highly enantioselective intermolecular addition of indoles to electrophiles like cyclic N-acyliminium and oxocarbenium ions. nih.govresearchgate.netnih.gov The thiourea catalyst forms a complex with the leaving group (e.g., a chloride ion) of an electrophile precursor, facilitating the formation of a reactive cationic intermediate within a chiral pocket. nih.gov The indole nucleophile then attacks this complex in a stereocontrolled manner, leading to high enantiomeric excess (ee) in the final product. nih.gov This approach has been shown to be effective for both electron-rich and electron-poor indole nucleophiles. nih.gov

Table 3: Thiourea-Catalyzed Enantioselective Addition of Indoles

| Catalyst Type | Indole Substrate | Electrophile Precursor | Product | Yield | ee |

| Chiral Thiourea-Schiff Base | Indole | Hydroxylactam | Functionalized Indole Framework | High | Up to 98%. nih.gov |

| Pyrrole-bearing Thiourea | Silyl Ketene Acetal | Glycosyl Chloride | C-Aryl Glycoside | High | Up to 96%. nih.gov |

| Thiourea Derivative | Various Indoles | Acetoxy-lactam | Chiral Indole Adduct | Moderate to High | Up to 98%. nih.gov |

One-pot syntheses involve conducting multiple reaction steps in a single reactor without isolating intermediates. This approach offers significant advantages in terms of efficiency, time, cost, and waste reduction. researchgate.netmdpi.com The synthesis of complex indole derivatives, including glyoxylates, has benefited from the design of clever one-pot sequences.

For example, a one-pot method for synthesizing novel 1-alkoxy-3-glyoxylate indoles has been developed. mdpi.com In this sequence, a starting ketoester is first reacted with an alcohol and a tin(II) chloride catalyst. After the initial reaction is complete, a base and an alkyl halide are added directly to the same pot to perform an in-situ alkylation, yielding the final multi-substituted indole product. mdpi.com Such tandem or cascade reactions, where subsequent transformations are triggered by the conditions of the first, represent a highly sophisticated and efficient means of chemical synthesis. researchgate.net

Reactivity and Mechanistic Investigations of Ethyl 2 4 Bromo 3 Indolyl 2 Oxoacetate

Electrophilic Nature and Transformations of the α-Oxoester Moiety

The α-oxoester group, consisting of a ketone and an ester linked by a carbon-carbon bond, is the principal site of nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl and ester groups renders the α-carbon highly electrophilic, making it a focal point for a variety of chemical transformations.

Reactions with Carbon-Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of α-keto esters, such as Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, with potent carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) is a fundamental method for carbon-carbon bond formation, typically leading to the synthesis of tertiary alcohols.

The reaction mechanism involves a two-step nucleophilic addition. The first equivalent of the organometallic reagent attacks the electrophilic keto-carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone. A second equivalent of the organometallic reagent then rapidly attacks the newly formed, and also highly reactive, ketone carbonyl. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. uoanbar.edu.iqlibretexts.orglibretexts.org Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone.

Table 1: Predicted Products of Reactions with Carbon-Nucleophiles

| Reactant | Reagent | Predicted Product |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-Bromo-1H-indol-3-yl)propan-2-ol |

| This compound | Phenyllithium (C₆H₅Li) | 1-(4-Bromo-1H-indol-3-yl)-1,1-diphenylmethanol |

Reactions with Heteroatom-Nucleophiles (e.g., Amines, Alcohols, Hydrazines)

The electrophilic carbonyl centers of the α-oxoester moiety readily react with a variety of heteroatom-based nucleophiles.

Amines: Primary and secondary amines react with the keto-carbonyl group to form carbinolamine intermediates, which can then dehydrate to form imines or enamines, respectively. The reaction is often catalyzed by acid. In the case of this compound, reaction with a primary amine would be expected to yield the corresponding imine.

Alcohols: In the presence of an acid catalyst, alcohols can add to the keto-carbonyl group to form hemiketals. While this reaction is typically reversible, it highlights the electrophilicity of the carbonyl carbon.

Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that readily attack the keto-carbonyl group. The initial addition is followed by dehydration to form stable hydrazones. nih.gov This reaction is a common method for the derivatization of carbonyl compounds. For instance, the reaction of indole-3-carboxaldehydes with hydrazine hydrate proceeds efficiently to yield the corresponding hydrazone derivatives. researchgate.net

Condensation Reactions (e.g., Oxime and Imine Formation)

Condensation reactions involving the keto-carbonyl group provide a straightforward route to various derivatives.

Oxime Formation: The reaction with hydroxylamine (NH₂OH) leads to the formation of an oxime. This reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of oximes from indole-3-carboxaldehydes has been well-documented and is a high-yielding transformation. nih.gov

Imine Formation: As mentioned previously, primary amines react with the keto-carbonyl group to form imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. The formation of imines from indoles and various carbonyl compounds is a key step in the synthesis of many biologically active molecules. sid.ir

Selective Reduction Reactions

The selective reduction of the α-keto group in the presence of the ester functionality is a key transformation that leads to the formation of α-hydroxy esters.

Hydride Reductants: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones over esters. nih.govpcbiochemres.com Therefore, treatment of this compound with NaBH₄ in a protic solvent such as methanol or ethanol would be expected to selectively reduce the keto group to a hydroxyl group, yielding ethyl 2-(4-bromo-1H-indol-3-yl)-2-hydroxyacetate. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. ijpcbs.comyoutube.com Lithium aluminum hydride (LiAlH₄), a much stronger reducing agent, would likely reduce both the ketone and the ester functionalities. masterorganicchemistry.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the keto group. Depending on the catalyst and reaction conditions, the keto group can be selectively reduced. For example, catalytic hydrogenation of ethyl levulinate to γ-valerolactone has been achieved using a Raney Cu catalyst. semanticscholar.org

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an electron-rich aromatic heterocycle, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. bhu.ac.in

Electrophilic Aromatic Substitution (EAS) at C3 (Post-glyoxylation modifications)

While the C3 position is already substituted with the glyoxylate (B1226380) moiety, the indole nucleus can still undergo electrophilic aromatic substitution, although the reactivity might be influenced by the electron-withdrawing nature of the substituent. However, many important EAS reactions proceed at other positions of the indole ring, particularly when the C3 position is blocked.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. ijpcbs.commychemblog.com The reaction of indoles with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) typically results in formylation at the C3 position. pcbiochemres.com In the case of this compound, where the C3 position is occupied, the reaction might proceed at an alternative position on the indole ring, or the existing substituent could be modified under the reaction conditions.

Halogenation: Direct halogenation of indoles typically occurs at the C3 position. frontiersin.orgnih.gov For the title compound, which already possesses a bromine atom at the C4 position, further halogenation would likely occur at other available positions on the benzene (B151609) ring of the indole nucleus, guided by the directing effects of the existing substituents.

Nitration: The nitration of indoles is sensitive to reaction conditions due to the acid-sensitivity of the indole ring. bhu.ac.in Nitration of electronegatively substituted indoles has been shown to occur at various positions on the benzene ring. umn.edunih.gov For this compound, nitration would be expected to occur on the benzene portion of the indole nucleus, with the position of substitution influenced by the directing effects of the bromo and glyoxylate groups.

Reactivity at the Indole Nitrogen (N1-position)

The nitrogen atom (N1) of the indole ring in this compound retains its nucleophilic character, making it susceptible to a variety of electrophilic substitution reactions, most notably N-alkylation. The stereoselective N-alkylation of indoles can be challenging due to the comparatively weak nucleophilicity of the nitrogen atom mdpi.com. However, functionalization at this position is crucial for modifying the compound's properties and for providing a handle for further synthetic transformations.

The N-alkylation of indole derivatives is typically achieved by treatment with an alkyl halide in the presence of a base. For electron-deficient indoles, palladium-catalyzed N-alkylation has been shown to proceed with moderate to high yields, although weak electron-withdrawing groups like bromo substituents can sometimes negatively affect the reaction yield and enantioselectivity mdpi.com. Indirect methods, such as the N-alkylation of the corresponding indoline followed by oxidation, have also been developed to access N-functionalized indoles mdpi.com.

| Reaction Type | Reagents & Conditions | Substrate Type | Outcome |

|---|---|---|---|

| Direct N-Alkylation | Alkyl halides, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | Heterocyclic Ketene Aminals | Regiospecific N-alkylation products bohrium.com. |

| Palladium-Catalyzed N-Alkylation | Pd complex, Chiral ligand, Dichloroethane, RT | Electron-deficient indoles | Exclusively N-alkylation with moderate to high enantioselectivity (73–93%) mdpi.com. |

| Indirect N-Alkylation (via Indoline) | 1. Aza-Michael addition with α,β-unsaturated ketones. 2. Oxidation. | Indoline derivatives | Synthesis of chiral N-alkylated indoles mdpi.com. |

Umpolung Reactivity of the Indole 3-Position via Catalytic Activation

The C3 position of the indole nucleus is inherently electron-rich and typically functions as a nucleophile, reacting readily with a wide array of electrophiles nih.gov. However, reversing this natural polarity, a concept known as "umpolung," would render the C3-position electrophilic, providing a powerful and complementary strategy for synthesizing indole derivatives that are otherwise difficult to access nih.govresearchgate.net.

This reversal of reactivity has been achieved through catalytic activation. For instance, gold-catalyzed intramolecular nitrene transfer from an ortho-azido group can convert an arylalkyne into a gold carbene intermediate. This intermediate behaves as an electrophilic indole equivalent, with high electrophilicity at the C3-position, enabling reactions with various nucleophiles nih.govresearchgate.netumn.edu. While the subject molecule, this compound, is already substituted at the C3 position, the principle of catalytic umpolung highlights the tunability of the indole core's electronics.

Alternatively, protonation of the indole ring using strong acids like triflic acid can also generate an electrophilic C3-position. This typically occurs via protonation at the C2-position, leading to a carbocation at C3, which can then be attacked by electron-rich arenes to form 3-arylindolines nih.gov. This method represents a straightforward way to achieve C3-electrophilicity from unbiased indoles nih.govchemrxiv.org.

Chemical Transformations Involving the Bromine Substituent

The bromine atom at the C4 position is a key functional handle, enabling a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based substituents, significantly expanding the molecular diversity accessible from this scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds and are well-suited for the functionalization of aryl halides like 4-bromoindoles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.org. It is highly versatile and tolerant of numerous functional groups mdpi.com. For substrates similar to this compound, the electron-withdrawing nature of the oxoacetate group at C3 can facilitate the rate-limiting oxidative addition step of the catalytic cycle researchgate.net.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base wikipedia.orgorganic-chemistry.org. This reaction is invaluable for introducing alkyne moieties, which can serve as precursors for further transformations, including cyclization reactions. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling nih.govlibretexts.org. Mild, room-temperature conditions have been developed using air-stable, monoligated palladium precatalysts nih.govresearchgate.net.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene wikipedia.org. This reaction offers a direct method for the vinylation of the C4-position. A variety of palladium sources, ligands, and bases can be employed, and reactions can even be performed in aqueous media wikipedia.orgnih.govnih.govorganic-chemistry.org.

| Coupling Reaction | Typical Catalyst | Typical Base | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | K2CO3, Cs2CO3, K3PO4, NaOH | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds; tolerant of many functional groups libretexts.orgmdpi.com. |

| Sonogashira | Pd(PPh3)2Cl2, Pd(OAc)2 (often with CuI co-catalyst) | Triethylamine, Diisopropylamine | Forms C(sp2)-C(sp) bonds, introducing alkyne functionality wikipedia.orgorganic-chemistry.org. |

| Heck | Pd(OAc)2, PdCl2 | Triethylamine, K2CO3 | Forms C(sp2)-C(sp2) bonds by vinylation of the aryl halide wikipedia.orgorganic-chemistry.org. |

Nucleophilic Aromatic Substitution on the Bromoindole Scaffold

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient lasalle.edutotal-synthesis.com. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group libretexts.org. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction total-synthesis.comlibretexts.org.

Cyclization Reactions and Heteroannulation

The multiple functional groups on this compound make it an excellent precursor for the synthesis of complex, fused polycyclic systems. These reactions often involve transforming the bromine or other positions into functionalities that can participate in intramolecular ring-forming reactions.

Intramolecular Cyclizations Forming Fused Polycyclic Systems

The construction of fused polycyclic indoles and indolines is of significant interest as these scaffolds are present in numerous natural products and biologically active molecules researchgate.netnih.gov. Various catalytic methods have been developed to facilitate the synthesis of these complex architectures from functionalized indole precursors mdpi.com.

A common strategy involves an initial cross-coupling reaction at the C4-bromo position to introduce a tethered reactive group, followed by an intramolecular cyclization. For example:

Palladium-catalyzed intramolecular hydroarylation: An alkyne introduced at C4 via Sonogashira coupling can undergo a palladium-catalyzed intramolecular hydroarylation to form a new ring fused to the indole core nih.govencyclopedia.pub.

Prins/Friedel-Crafts Tandem Cyclization: Indium-catalyzed tandem reactions can provide an efficient route to construct a variety of polycyclic indole frameworks researchgate.net.

Radical Cyclization: Photocatalytic or enzyme-catalyzed radical cyclizations can be used to form new rings, including spirocyclic systems, through dearomatization pathways nih.gov.

Domino Reactions: Multi-step cascade reactions, such as a domino Michael addition-intramolecular cyclization, can efficiently build complex chromene-fused indoles from simple precursors .

These strategies allow for the creation of 3,4-fused tricyclic indole skeletons and other complex polyheterocycles, demonstrating the utility of this compound as a building block in synthetic chemistry encyclopedia.pubnih.govresearchgate.net.

| Cyclization Strategy | Key Transformation | Resulting Structure |

|---|---|---|

| Intramolecular Larock Annulation | Palladium-catalyzed cyclization of alkyne-tethered ortho-haloanilines. | 3,n-fused tricyclic indoles nih.govencyclopedia.pub. |

| Intramolecular Heck Reaction | Palladium-catalyzed reaction between the C4-position and a tethered alkene. | 3,4-fused tricyclic indoles encyclopedia.pub. |

| Dearomative Cyclization | Visible-light or catalyst-induced radical cyclization onto the indole ring. | Spiroindolenines and other dearomatized products nih.gov. |

| [3+2] and [4+2] Annulations | Zn(II)-catalyzed cycloadditions with 1,2-diaza-1,3-dienes. | Polycyclic fused indoline scaffolds nih.gov. |

[2+2], [3+2], and [4+2] Cycloaddition Reactions

The indole nucleus is a versatile participant in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. For this compound, the electron-withdrawing nature of the glyoxylate group at the 3-position is expected to influence the electron density of the indole ring, thereby affecting its reactivity in cycloadditions.

[3+2] Cycloaddition Reactions: The indole scaffold is well-known to participate in [3+2] cycloaddition reactions. For instance, isatin-derived azomethine ylides undergo 1,3-dipolar cycloaddition with various dipolarophiles to yield spirooxindoles. nih.gov While direct analogues for this compound are not readily found, the general reactivity suggests that the C2-C3 double bond of the indole could react with 1,3-dipoles. The reaction between a 1,3-dipole and a dipolarophile is a key method for the synthesis of five-membered heterocyclic rings. wikipedia.org The regioselectivity and stereoselectivity of such reactions are often controlled by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org

[4+2] Cycloaddition Reactions: In [4+2] or Diels-Alder reactions, the indole ring can act as a diene. Dearomative cycloaddition reactions of substituted indoles have been reported. For example, 3-alkenylindoles can undergo a (4+3) cycloaddition with in situ-generated oxyallyl cations to form cyclohepta[b]indoles. nih.gov While this is a [4+3] cycloaddition, it highlights the potential for the indole ring to participate in pericyclic reactions that involve more than the typical six electrons of a Diels-Alder reaction. The electronic nature of the substituents on the indole ring plays a crucial role in determining the feasibility and outcome of these reactions.

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloadditions involving the indole nucleus are also known, typically occurring between the C2-C3 double bond and an alkene. The success of these reactions is often dependent on the excited state properties of the indole derivative.

For this compound, the presence of the bromo substituent at the 4-position could introduce steric hindrance and modify the electronic properties of the indole ring, thereby influencing the feasibility and selectivity of these cycloaddition reactions.

Below is a table summarizing the potential cycloaddition reactions based on the general reactivity of the indole core.

| Cycloaddition Type | Potential Reacting Moiety of Indole | General Product Class |

| [2+2] | C2=C3 double bond | Cyclobutane-fused indoles |

| [3+2] | C2=C3 double bond | Spiro- or fused five-membered heterocyclic indoles |

| [4+2] | C4-C5-C6-C7 diene system | Tetrahydrocarbazoles or related fused systems |

Detailed Mechanistic Investigations of Reactions Involving the Compound

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. For a novel or less-studied compound like this compound, mechanistic investigations would be crucial to harnessing its synthetic potential.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org While no specific KIE studies have been reported for this compound, the principles can be applied to its potential reactions.

For example, in a reaction involving the cleavage of a C-H bond on the indole ring, replacing the hydrogen with deuterium would lead to a primary kinetic isotope effect if this bond breaking occurs in the rate-determining step. The magnitude of the KIE can provide insights into the geometry of the transition state.

Studies on other indole reactions have utilized KIE to understand their mechanisms. For instance, kinetic and solvent isotope effects were measured for the Fischer indole synthesis, revealing that the rate-determining step can change depending on the reaction conditions. acs.org In the protiodecarboxylation of indole-3-carboxylic acids, the kinetic isotope effect helped to model the role of a general acid catalyst. ic.ac.ukrogue-scholar.org Similarly, a significant solvent KIE was observed in the P450-mediated cyclization of indolactams, indicating the involvement of solvent-exchangeable protons in the branching step of the reaction. acs.org

A hypothetical KIE study on a reaction of this compound is outlined in the table below.

| Reaction Type | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

| Electrophilic Aromatic Substitution at C5 | C5-H vs C5-D | > 1 | C-H bond cleavage is part of the rate-determining step. |

| N-H Deprotonation | N-H vs N-D | > 1 (Solvent KIE) | Proton transfer from nitrogen is involved in the rate-determining step. |

| Reaction at the ethyl ester | α-C-H vs α-C-D of ethyl group | ~ 1 (Secondary KIE) | Indicates a change in hybridization at the α-carbon in the transition state. |

Identification of Key Intermediates

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. Common techniques for identifying intermediates include spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments.

In reactions involving indole derivatives, various intermediates can be envisaged. For instance, in acid-catalyzed reactions of indole-3-carbinol, dimeric and trimeric condensation products have been identified as key intermediates. nih.gov In the synthesis of other functionalized indoles, indoline intermediates have been proposed and, in some cases, isolated. mdpi.comresearchgate.net

For reactions involving this compound, one might expect the formation of intermediates such as:

Indoleninium ions: Formed by protonation or reaction with an electrophile at the C3 position. These are common intermediates in electrophilic substitutions of indoles.

Radical cations: Generated through single-electron transfer processes, particularly in photochemical or electrochemical reactions.

Meisenheimer complexes: In nucleophilic aromatic substitution reactions, although less common for electron-rich indoles, the presence of the bromo- and glyoxylate substituents might facilitate their formation.

The table below summarizes potential key intermediates and methods for their detection.

| Potential Intermediate | Generating Reaction Type | Detection Method |

| Indoleninium ion | Electrophilic addition | Low-temperature NMR, Trapping with nucleophiles |

| Radical cation | Photochemical reaction | Electron Paramagnetic Resonance (EPR) spectroscopy |

| Anionic species (e.g., indolyl anion) | Deprotonation with a strong base | Trapping with electrophiles, NMR spectroscopy |

Applications in Advanced Organic Synthesis and Building Block Utility

As a Versatile Building Block for Complex Indole (B1671886) Architectures

The indole nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. researchgate.netnih.gov Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate capitalizes on this core structure, offering synthetic chemists a powerful tool for elaborating upon the indole framework to create intricate and diverse molecular designs. nih.gov The presence of the bromo-substituent and the oxoacetate side chain allows for sequential or orthogonal chemical transformations, enabling the synthesis of complex indole-based molecules.

While direct synthesis of indolylmaleimides from this compound is not extensively documented in dedicated literature, the inherent reactivity of the α-ketoester moiety suggests its potential as a precursor for such structures. Bisindolylmaleimides are a known class of compounds, and their synthesis often involves the condensation of two indole units with a maleimide (B117702) core. sigmaaldrich.com The α-ketoester group of this compound could hypothetically engage in condensation reactions with suitable nitrogen-containing reagents, followed by cyclization to form the maleimide ring. This pathway would offer a route to asymmetrically substituted indolylmaleimides, where one indole unit is pre-functionalized with a bromine atom, ready for further synthetic diversification through cross-coupling reactions.

The dual reactivity of the α-ketoester group in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems.

Pyridazines: The reaction of 1,2-dicarbonyl compounds with hydrazine (B178648) is a classical and reliable method for the formation of pyridazine (B1198779) rings. nih.gov By treating this compound with hydrazine hydrate, a condensation reaction can be initiated across the two carbonyl groups of the oxoacetate moiety. This would lead to the formation of a pyridazinone ring fused to the indole C2 and C3 positions, resulting in a novel tetracyclic heteroaromatic system.

Quinolines: The synthesis of quinoline (B57606) derivatives from indole precursors is a well-established strategy, often involving ring expansion or rearrangement reactions. beilstein-journals.orgemanuscript.tech For instance, the reaction of indoles with halodiazoacetates can yield quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway. beilstein-journals.org The α-ketoester functionality of this compound provides a handle for similar transformations. Additionally, the indole nucleus itself can be a component in building the quinoline system, as seen in the synthesis of indolo[2,3-b]quinolines. nih.gov The bromine atom on the indole ring also serves as a strategic functional group for intramolecular cyclizations to form a fused quinoline ring under palladium or copper catalysis.

Precursor for Advanced Synthetic Intermediates

The chemical versatility of this compound extends to its role as a precursor for advanced intermediates that are pivotal in the synthesis of complex molecules.

Indole and its derivatives are central to a vast number of natural products. nih.govnih.gov this compound serves as a sophisticated scaffold that can be elaborated into more complex structures mimicking natural product skeletons. The bromine atom is particularly valuable, acting as a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various carbon-based fragments, which is a cornerstone of modern natural product synthesis. The oxoacetate side chain can be chemically modified through reduction, oxidation, or substitution to introduce further complexity and stereocenters, essential for targeting specific natural product architectures. nih.gov

The indole scaffold is a key feature in many approved drugs, such as the anti-emetic Ondansetron and the cholesterol-lowering drug Fluvastatin. mdpi.com this compound is an ideal starting point for creating novel pharmaceutical intermediates. The α-ketoester can undergo nucleophilic acyl substitution with various amines or hydrazines to produce amides, hydrazides, and hydrazones, which are common functional groups in bioactive molecules. vulcanchem.comresearchgate.net The bromine atom allows for the introduction of diverse substituents onto the indole core, enabling the exploration of structure-activity relationships. For example, acylation of indoles is a common strategy to produce N-substituted derivatives with potential biological activities. nih.gov

Table 1: Synthetic Utility of this compound as a Pharmaceutical Intermediate

| Functional Group | Potential Reactions | Resulting Structures |

| α-Ketoester | Nucleophilic Acyl Substitution (with amines, hydrazines) | Amides, Hydrazides, Hydrazones vulcanchem.com |

| α-Ketoester | Reduction (e.g., with NaBH4) | α-Hydroxyesters |

| Bromo-substituent | Suzuki Coupling | Aryl-substituted indoles |

| Bromo-substituent | Heck Coupling | Alkenyl-substituted indoles |

| Bromo-substituent | Sonogashira Coupling | Alkynyl-substituted indoles |

| Bromo-substituent | Buchwald-Hartwig Amination | Amino-substituted indoles |

Contributions to Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. A synthetic strategy can be designed where a common intermediate is divergently elaborated into a library of distinct molecular scaffolds. caribjscitech.com

For example, the bromine atom can be used in a variety of cross-coupling reactions to introduce appendage diversity. In parallel or subsequently, the α-ketoester moiety can be reacted with a range of nucleophiles (e.g., amines, hydrazines, hydroxylamines) to generate another vector of diversity. This "build/couple/pair" strategy allows for the rapid generation of a large number of unique compounds from a single, highly functionalized starting material. rsc.orgcaribjscitech.com The use of such indole-based building blocks facilitates the creation of libraries of privileged structures, which are molecular frameworks that are known to bind to multiple biological targets, thereby increasing the probability of discovering new bioactive compounds.

Role in the Synthesis of Materials with Specific Electronic or Optical Properties (Synthetic Aspects Only)

The unique structural features of this compound, namely the presence of a halogenated indole core and a reactive α-ketoester functional group, position it as a versatile building block in the synthesis of advanced organic materials with tailored electronic and optical properties. While specific research on this exact molecule's direct application in materials science is emerging, its potential can be inferred from the well-established chemistry of analogous bromo-indole derivatives and related heterocyclic compounds in the development of functional polymers and chromophores.

The primary synthetic utility of this compound in materials science lies in its capacity to undergo polymerization and to serve as a precursor for larger conjugated systems. The bromine atom on the indole ring is a key functional handle for various cross-coupling reactions, which are fundamental to the construction of conjugated polymers. These polymers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

One of the most powerful techniques for the synthesis of such materials is direct heteroarylation polymerization (DHAP). This method allows for the formation of C-C bonds between (hetero)aryl halides and (hetero)aromatic C-H bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions like Stille or Suzuki couplings. In the context of this compound, the bromo-substituted indole can act as the halide partner in a DHAP process, reacting with a suitable C-H activated comonomer to build a polymer backbone. The choice of the comonomer is critical in tuning the electronic and optical properties of the resulting polymer.

For instance, copolymerization with electron-rich or electron-deficient aromatic units can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its band gap and, consequently, its absorption and emission characteristics. The indole moiety itself is an electron-rich system, and its incorporation into a polymer backbone can enhance charge transport properties.

Furthermore, the ethyl-2-oxoacetate group at the 3-position of the indole ring offers additional avenues for synthetic modification. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to functionalize the polymer, for example, by forming amides or esters with other functional molecules. This post-polymerization functionalization can be used to fine-tune the material's solubility, morphology, and interfacial properties, which are all crucial for device performance.

Recent patent literature has highlighted the growing interest in indole derivatives for applications in materials science, including their use in the development of novel materials for OLEDs. While not specifically naming this compound, the general class of functionalized indoles is recognized for its potential to yield materials with desirable photophysical properties.

The following table summarizes the key reactive sites of this compound and their potential roles in the synthesis of materials with specific electronic or optical properties.

| Reactive Site | Potential Synthetic Transformation | Resulting Material Property |

| 4-Bromo Substituent | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), Direct Heteroarylation Polymerization (DHAP) | Formation of conjugated polymer backbone, tuning of electronic band gap, enhancement of charge transport. |

| Indole N-H | N-alkylation or N-arylation | Modification of solubility, prevention of unwanted side reactions, tuning of HOMO level. |

| Ethyl-2-oxoacetate Group | Hydrolysis to carboxylic acid, followed by amidation or esterification | Post-polymerization functionalization, attachment of chromophores or solubility-enhancing groups. |

| Indole Ring (C2-position) | Oxidative coupling | Dimerization or oligomerization to form extended conjugated systems. |

It is important to note that the successful synthesis of high-performance electronic and optical materials from this compound would require careful optimization of reaction conditions, catalyst systems, and comonomer selection to achieve high molecular weight polymers with well-defined structures and desirable solid-state packing.

Structural Elucidation and Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the initial and fundamental steps in structural analysis.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the ethyl ester group. The aromatic region would show characteristic splitting patterns (doublets, triplets) arising from proton-proton coupling, which helps to determine the substitution pattern on the indole ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) group, which would appear as a triplet. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, revealing the complexity of the molecule. The spectrum of this compound would show signals for the two carbonyl carbons (ketone and ester) at very downfield shifts, typically in the range of 160-190 ppm. The aromatic carbons of the indole ring would appear between 110-140 ppm, with the carbon atom bonded to the bromine (C4) showing a characteristic shift. The carbons of the ethyl group would be found in the upfield region of the spectrum. utah.edubas.bg

Representative ¹H and ¹³C NMR Data:

The following data are representative and compiled based on analyses of structurally similar indole derivatives. bas.bgresearchgate.netmdpi.com

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.80 | br s | - | 1H | NH -1 |

| ~8.30 | d | ~8.0 | 1H | H -7 |

| ~7.40 | d | ~8.0 | 1H | H -5 |

| ~7.25 | t | ~8.0 | 1H | H -6 |

| ~8.50 | s | - | 1H | H -2 |

| 4.45 | q | 7.1 | 2H | -OCH ₂CH₃ |

| 1.42 | t | 7.1 | 3H | -OCH₂CH ₃ |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~182.5 | C=O (Ketone) |

| ~162.0 | C=O (Ester) |

| ~137.0 | C-7a |

| ~130.0 | C-2 |

| ~128.5 | C-3a |

| ~126.0 | C-6 |

| ~124.5 | C-5 |

| ~122.0 | C-7 |

| ~115.0 | C-4 (C-Br) |

| ~112.0 | C-3 |

| 62.5 | -OC H₂CH₃ |

| 14.1 | -OCH₂C H₃ |

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to establish unambiguous connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between H-5, H-6, and H-7 on the indole ring, confirming their sequence. It would also show a clear correlation between the methylene and methyl protons of the ethyl group. bas.bgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~7.40 ppm would show a cross-peak with the carbon signal at ~124.5 ppm, assigning this pair to the C5-H5 group. researchgate.nete-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for piecing together a molecule's framework. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

Correlations from the H-2 proton to the C-3, C-3a, and the adjacent ketone carbonyl carbon, confirming the position of the oxoacetate group at C-3.

Correlations from the ethyl methylene protons to the ester carbonyl carbon.

Correlations from aromatic protons (e.g., H-5) to neighboring carbons (C-4, C-7, C-3a), which is crucial for confirming the 4-bromo substitution pattern. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show correlations between the H-2 proton and the N-H proton, providing information about the conformation around the C2-C3 bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places. For this compound, with a molecular formula of C₁₂H₁₀BrNO₃, HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass. researchgate.netnih.gov

Calculated Exact Mass for C₁₂H₁₀BrNO₃:

Monoisotopic Mass: 309.9895 Da

An experimental HRMS result matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (Ethyl) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1680 | C=O Stretch | Ketone Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester C-O |

| ~750 | C-Br Stretch | Aryl Bromide |

The presence of two distinct carbonyl peaks is particularly diagnostic, differentiating the electronic environments of the ester and α-keto groups. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

For this compound, a crystal structure would confirm:

The planarity of the bicyclic indole ring system.

The precise bond lengths, bond angles, and torsion angles, including the orientation of the ethyl oxoacetate substituent relative to the indole ring.

The intermolecular interactions that govern the crystal packing. In a related structure, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov Similarly, for the title compound, it is highly probable that the indole N-H group would act as a hydrogen bond donor, likely interacting with one of the oxygen atoms (either ketone or ester carbonyl) of a neighboring molecule, influencing the solid-state architecture. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly effective for studying the properties of medium-sized organic molecules such as Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For this compound, this would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has shown reliability for organic systems. nih.govresearchgate.net

The optimization process would likely reveal a largely planar indole (B1671886) core. The ethyl 2-oxoacetate substituent at the C3 position introduces conformational flexibility, particularly around the C-C and C-O single bonds. The final, optimized geometry would detail the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable three-dimensional shape. A root-mean-square deviation (RMSD) analysis comparing the calculated structure to a potential crystal structure would quantify the accuracy of the computational model. nih.gov

Electronic structure analysis, derived from the optimized geometry, provides insights into the distribution of electrons and, consequently, the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this molecule, the electron-rich indole ring would contribute significantly to the HOMO, while the electron-withdrawing glyoxylate (B1226380) portion would heavily influence the LUMO.

A Molecular Electrostatic Potential (MEP) map would visually represent the electronic distribution. It would be expected to show negative potential (red/yellow) around the oxygen atoms of the oxoacetate group and the bromine atom, indicating regions susceptible to electrophilic attack. The indole nitrogen and aromatic ring would also display distinct electronic features influencing intermolecular interactions.

Hypothetical Optimized Geometrical Parameters

| Parameter | Predicted Value | Description |

| C3-C(Oxo) Bond Length | ~1.48 Å | Single bond connecting the indole ring to the glyoxylate group. |

| C=O (Ketone) Bond Length | ~1.22 Å | Double bond of the ketone in the glyoxylate moiety. |

| C=O (Ester) Bond Length | ~1.21 Å | Double bond of the ester in the glyoxylate moiety. |

| C4-Br Bond Length | ~1.90 Å | Bond between the indole ring and the bromine atom. |

| N1-C2-C3-C(Oxo) Dihedral Angle | Variable | Defines the rotational orientation of the substituent relative to the indole plane. |

DFT calculations are a highly effective tool for predicting NMR spectra, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shieldings. researchgate.net These absolute shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound would reflect its electronic environment. For instance, the protons on the ethyl group would appear in the typical upfield region, while the aromatic protons of the indole ring would be more downfield. The presence of the electron-withdrawing bromine atom at the C4 position would deshield the adjacent protons. In the ¹³C spectrum, the carbonyl carbons of the oxoacetate group would be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms. The accuracy of these predictions is often high, with excellent correlation between calculated and experimental values. researchgate.net

Predicted ¹³C NMR Chemical Shifts (GIAO/DFT)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ketone) | ~185-195 | Highly deshielded due to direct attachment to the indole ring and adjacent carbonyl. |

| C=O (Ester) | ~160-170 | Deshielded carbonyl carbon of the ethyl ester group. |

| C4 | ~115-125 | Carbon bearing the bromine atom; influenced by halogen electronegativity. |

| C3 | ~110-120 | Attachment point of the oxoacetate group. |

| O-CH₂ | ~60-70 | Methylene (B1212753) carbon of the ethyl group, adjacent to the ester oxygen. |

| CH₃ | ~10-20 | Methyl carbon of the ethyl group. |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. mdpi.com For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl carbons or electrophilic substitution on the indole ring.

By modeling the reaction pathway, chemists can identify all stationary points, including reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes. The calculated energy difference between the reactants and the transition state yields the activation energy (ΔG‡), a key determinant of the reaction rate. For example, in a hypothetical hydrolysis of the ester, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of ethanol, identifying the rate-determining step. Such studies can distinguish between competing pathways, such as kinetically versus thermodynamically controlled reactions. mdpi.com

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com The energies of the HOMO and LUMO are used to calculate global reactivity indices like the electrophilicity index (ω) and the global nucleophilicity index (N). mdpi.com These indices classify the molecule on a scale of reactivity, indicating whether it is likely to act as a strong, moderate, or marginal electrophile or nucleophile. mdpi.com

For local reactivity and regioselectivity, Fukui functions or Parr functions are calculated. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely predict that the carbonyl carbons are the primary sites for nucleophilic attack, while certain positions on the indole ring are favored for electrophilic attack.

Hypothetical Conceptual DFT Reactivity Indices

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.5 | Indicates high kinetic stability. |

| Electrophilicity Index (ω) | > 1.5 | Suggests the molecule is a moderate to strong electrophile. |

| Nucleophilicity Index (N) | < 2.0 | Suggests the molecule is a marginal nucleophile. |

Molecular Dynamics (MD) Simulations in Reaction Environment Modeling

While DFT calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit interactions between the solute and individual solvent molecules. For a reaction involving this compound, MD simulations could be used to understand how the solvent shell organizes around the molecule and how this environment influences its conformational preferences and reactivity. By tracking the trajectories of all atoms over time, MD can provide insights into the dynamic processes that are averaged out in static DFT calculations, offering a more realistic picture of the reaction environment.

Advanced Computational Techniques for Chemical Reactivity Mapping

Beyond standard DFT, more advanced techniques can offer a deeper understanding of the electronic structure and reactivity of this compound. The Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density topology, precisely defining atomic basins and characterizing the nature of chemical bonds (e.g., ionic, covalent, charge-transfer). Another method, the Electron Localization Function (ELF), maps the probability of finding an electron pair, providing a visual representation of bonding, lone pairs, and core electrons. researchgate.net These methods could be used to further refine the understanding of bonding within the indole core and the electron-withdrawing substituent, corroborating the reactivity predictions from conceptual DFT.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, a similar indole derivative was prepared by reacting 4-fluoro-1H-indole with methyl-2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C using AlCl₃ as a catalyst, yielding 48% after purification . Another method involves dropwise addition of ethyl 2-chloro-2-oxoacetate to substituted anilines in DCM with triethylamine (TEA), achieving 78.6% yield after extraction and drying . Key factors include temperature control (0°C to room temperature), stoichiometric ratios, and purification via silica gel chromatography.

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- LC-MS/APCI+ : To confirm molecular weight (e.g., observed m/z 245 for a related oxoacetate derivative) .

- ¹H/¹³C NMR : To assign indole proton environments and ester carbonyl signals.